molecular formula C15H18ClNO3S2 B2922796 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034510-52-4

4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No. B2922796
M. Wt: 359.88
InChI Key: GVHFJNYDWGHEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide have been explored for their potential anticancer properties. For instance, certain sulfonamide compounds have shown significant cytotoxic activities and the ability to selectively inhibit human carbonic anhydrase IX and XII, which are targets for cancer therapy due to their role in tumor acidification and growth. These findings suggest the potential of benzenesulfonamide derivatives in the development of novel anticancer agents with tumor selectivity (Gul et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrases has been a significant area of research for the therapeutic application of benzenesulfonamides. These enzymes are involved in various physiological processes, and their inhibitors can be used to treat conditions such as glaucoma, epilepsy, and obesity. Research into sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold has revealed potent inhibitory activity against different carbonic anhydrase isozymes, showcasing the versatility of these compounds in developing treatments for a range of diseases (Casini et al., 2002).

Neurodegenerative Diseases

Some benzenesulfonamide derivatives have been identified as potent, selective antagonists of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. These properties are mediated by enhancements of cholinergic function, providing evidence for the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

4-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c16-13-3-5-14(6-4-13)22(19,20)17-9-7-12(8-10-18)15-2-1-11-21-15/h1-6,11-12,17-18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHFJNYDWGHEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

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